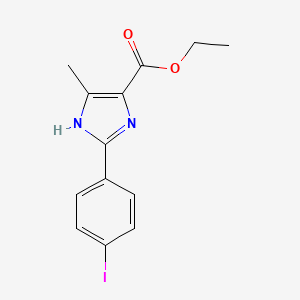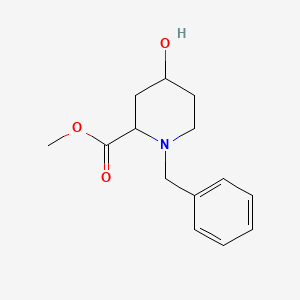
1H-1,2,4-triazol-5-ylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-1,2,4-triazol-3-yl)formamide is a heterocyclic compound that contains a triazole ring. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. These compounds are known for their versatile chemical properties and potential biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring in N-(1H-1,2,4-triazol-3-yl)formamide makes it an interesting compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,4-triazol-3-yl)formamide typically involves the reaction of 1H-1,2,4-triazole with formic acid or formic anhydride. One common method is the formylation of 1H-1,2,4-triazole using formic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of N-(1H-1,2,4-triazol-3-yl)formamide can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1H-1,2,4-triazol-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(1H-1,2,4-triazol-3-yl)carboxylic acid.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: N-(1H-1,2,4-triazol-3-yl)carboxylic acid.
Reduction: N-(1H-1,2,4-triazol-3-yl)methylamine.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(1H-1,2,4-triazol-3-yl)formamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored as a potential lead compound for the development of new drugs with anticancer and antiviral properties.
Industry: Used in the synthesis of agrochemicals and materials science for the development of new polymers and coatings
Mécanisme D'action
The mechanism of action of N-(1H-1,2,4-triazol-3-yl)formamide involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of enzymes and proteins. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with nucleic acid synthesis, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-Triazole: The parent compound of N-(1H-1,2,4-triazol-3-yl)formamide, known for its broad range of biological activities.
N-(1H-1,2,4-triazol-3-yl)carboxamide: Similar structure but with a carboxamide group instead of a formamide group.
N-(1H-1,2,4-triazol-3-yl)methylamine: Similar structure but with a methylamine group instead of a formamide group
Uniqueness
N-(1H-1,2,4-triazol-3-yl)formamide is unique due to its formamide group, which can participate in hydrogen bonding and other interactions, enhancing its biological activity. The presence of the formamide group also allows for further chemical modifications, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
6494-09-3 |
|---|---|
Formule moléculaire |
C3H4N4O |
Poids moléculaire |
112.09 g/mol |
Nom IUPAC |
N-(1H-1,2,4-triazol-5-yl)formamide |
InChI |
InChI=1S/C3H4N4O/c8-2-5-3-4-1-6-7-3/h1-2H,(H2,4,5,6,7,8) |
Clé InChI |
WDTLDGKGWGDNSS-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=N1)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B12439621.png)
![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B12439627.png)
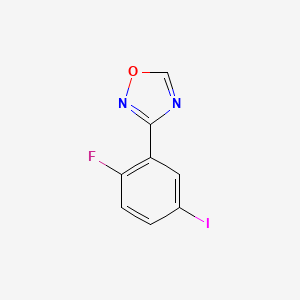

![1-(Tert-butoxycarbonyl)-2-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12439656.png)
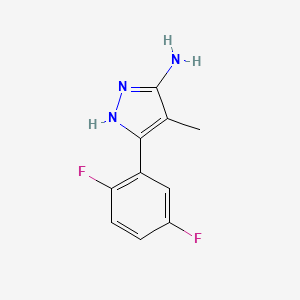
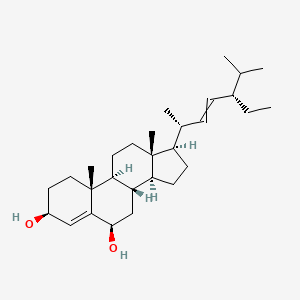

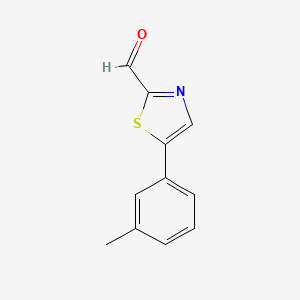
![N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide](/img/structure/B12439681.png)

![1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine](/img/structure/B12439718.png)
